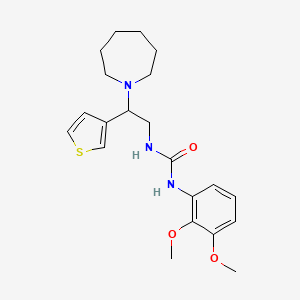
2-(Isothiocyanatomethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isothiocyanatomethyl)oxane is an organic compound with the molecular formula C7H11NOS. It is characterized by the presence of an isothiocyanate group attached to a tetrahydro-2H-pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiocyanatomethyl)oxane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then decomposed to yield isothiocyanates. One common method involves the use of tosyl chloride as a mediator in the decomposition process . Another approach utilizes a photocatalyzed reaction of amines with carbon disulfide to produce isothiocyanates under mild conditions .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods. A practical method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide, which can be carried out in a one-pot process or a two-step approach . This method is advantageous due to its high yield and compatibility with various functional groups.
Chemical Reactions Analysis
Types of Reactions
2-(Isothiocyanatomethyl)oxane undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thioureas and other derivatives.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, forming new carbon-nitrogen or carbon-sulfur bonds.
Cyclization Reactions: The presence of the tetrahydro-2H-pyran ring allows for cyclization reactions, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, electrophiles like alkyl halides, and bases such as sodium hydroxide. Reaction conditions typically involve mild temperatures and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products
The major products formed from the reactions of this compound include thioureas, heterocyclic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Isothiocyanatomethyl)oxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and thioureas.
Mechanism of Action
The mechanism of action of 2-(Isothiocyanatomethyl)oxane involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to the inhibition of key cellular processes. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit enzyme function .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar in structure but with a phenyl group instead of the tetrahydro-2H-pyran ring.
Allyl isothiocyanate: Contains an allyl group, known for its pungent odor and use in mustard oil.
Methyl isothiocyanate: A simpler structure with a methyl group, used as a soil fumigant.
Uniqueness
2-(Isothiocyanatomethyl)oxane is unique due to the presence of the tetrahydro-2H-pyran ring, which imparts distinct chemical properties and reactivity. This structural feature allows for unique cyclization reactions and the formation of heterocyclic compounds that are not possible with simpler isothiocyanates .
Properties
IUPAC Name |
2-(isothiocyanatomethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c10-6-8-5-7-3-1-2-4-9-7/h7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNTUVQTXYISAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2623076.png)
![Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate](/img/structure/B2623078.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2623080.png)

![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B2623082.png)
![N-(2,4-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2623084.png)
![Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate](/img/structure/B2623085.png)

![2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride](/img/structure/B2623090.png)

![2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]benzamide](/img/structure/B2623093.png)
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine](/img/structure/B2623095.png)
![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)
